パフラミジン

概要

説明

科学的研究の応用

作用機序

Target of Action

Pafuramidine, also known as DB289, is an experimental prodrug of furamidine . It is primarily targeted towards the treatment of pneumocystis pneumonia (PCP) and has been granted orphan drug status by the US Food and Drug Administration for PCP in patients with HIV/AIDS . It has also been investigated for use in the treatment of trypanosomiasis, malaria, and other infectious and parasitic diseases .

Mode of Action

As a prodrug, Pafuramidine is metabolized into its active form, furamidine, which is believed to interact with its targets to exert its therapeutic effects . .

Pharmacokinetics

As a prodrug, Pafuramidine is expected to be metabolized into its active form, furamidine, upon administration .

Result of Action

Preliminary clinical trials have indicated that Pafuramidine is effective against pneumocystis pneumonia and has the potential for fewer side effects than the standard treatment with trimethoprim/sulfamethoxazole (TMP-SMX) . .

生化学分析

Biochemical Properties

Pafuramidine plays a significant role in biochemical reactions, particularly as an antiparasitic agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with protein arginine methyltransferase 1 (PRMT1), where pafuramidine acts as an inhibitor . This interaction is crucial as PRMT1 is involved in the methylation of arginine residues on histones and other proteins, affecting gene expression and protein function . Additionally, pafuramidine’s interaction with cytochrome P450 enzymes, particularly CYP4F2 and CYP4F3B, is essential for its metabolism .

Cellular Effects

Pafuramidine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, pafuramidine’s inhibition of PRMT1 leads to changes in the methylation status of histones, thereby altering gene expression . This can impact cell proliferation, differentiation, and apoptosis. Furthermore, pafuramidine’s antiparasitic activity involves disrupting the cellular processes of the parasites, leading to their death .

Molecular Mechanism

The molecular mechanism of pafuramidine involves its conversion to the active compound, furamidine, which then exerts its effects. Furamidine binds to the minor groove of DNA, interfering with the replication and transcription processes of the parasites . This binding inhibits the activity of topoisomerases, enzymes crucial for DNA replication and repair . Additionally, pafuramidine’s inhibition of PRMT1 affects the methylation of arginine residues on histones, leading to changes in chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pafuramidine have been observed to change over time. The stability and degradation of pafuramidine are crucial factors influencing its efficacy. Studies have shown that pafuramidine is stable under standard laboratory conditions but can degrade over time, affecting its potency . Long-term studies have indicated that pafuramidine can cause kidney toxicity, which was a significant concern during its clinical development .

Dosage Effects in Animal Models

The effects of pafuramidine vary with different dosages in animal models. At lower doses, pafuramidine has shown efficacy in treating infections with minimal adverse effects . At higher doses, toxic effects such as kidney damage have been observed . These findings highlight the importance of optimizing the dosage to balance efficacy and safety.

Metabolic Pathways

Pafuramidine is metabolized primarily in the liver, where it undergoes oxidative O-demethylation by cytochrome P450 enzymes, particularly CYP4F2 and CYP4F3B . This metabolic pathway converts pafuramidine to its active form, furamidine, which then exerts its antiparasitic effects . The involvement of these enzymes in the metabolism of pafuramidine highlights the importance of considering potential drug-drug interactions and individual variability in enzyme expression.

Transport and Distribution

Pafuramidine is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it is metabolized . The distribution of pafuramidine and its active metabolite, furamidine, involves binding to plasma proteins and transport across cell membranes . This distribution is crucial for its therapeutic effects, as it ensures that the active compound reaches the target sites of infection.

Subcellular Localization

The subcellular localization of pafuramidine and its active metabolite, furamidine, is essential for their activity. Furamidine localizes to the nucleus, where it binds to DNA and interferes with replication and transcription processes . This nuclear localization is facilitated by the presence of specific targeting signals that direct furamidine to the nucleus . Additionally, the interaction of pafuramidine with PRMT1 occurs in the cytoplasm and nucleus, affecting the methylation of histones and other proteins .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pafuramidine involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the furan ring and the introduction of amidine groups. The synthetic route typically involves:

Formation of the furan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring.

Introduction of amidine groups: The amidine groups are introduced through reactions with appropriate amidoxime precursors under controlled conditions.

Industrial Production Methods

Industrial production of pafuramidine would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing the use of reagents, and ensuring efficient purification processes to meet regulatory standards.

化学反応の分析

Types of Reactions

Pafuramidine undergoes several types of chemical reactions, including:

Oxidation: Pafuramidine can undergo oxidative demethylation, primarily catalyzed by cytochrome P450 enzymes.

Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: Pafuramidine can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include cytochrome P450 enzymes and NADPH.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include demethylated and dehydroxylated derivatives of pafuramidine, which are intermediates in its metabolic pathway .

類似化合物との比較

Pafuramidine is structurally similar to other diamidine compounds, such as pentamidine and diminazene. it has unique properties that make it distinct:

List of Similar Compounds

- Pentamidine

- Diminazene

- Furamidine (DB75)

Pafuramidine’s unique properties, including its oral bioavailability and metabolic profile, make it a promising candidate for further development in the treatment of parasitic infections.

特性

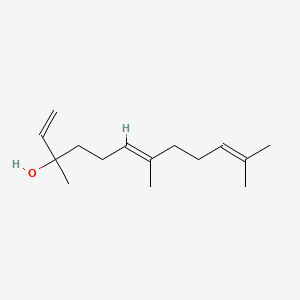

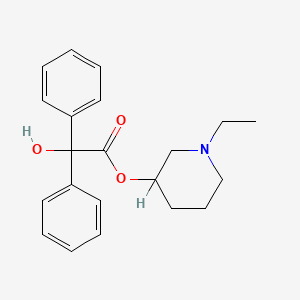

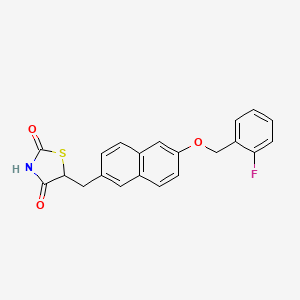

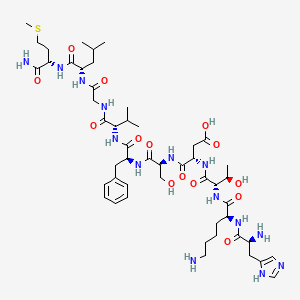

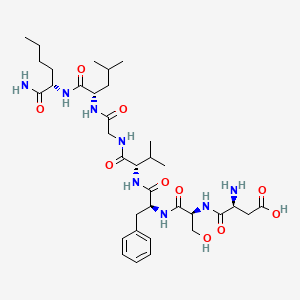

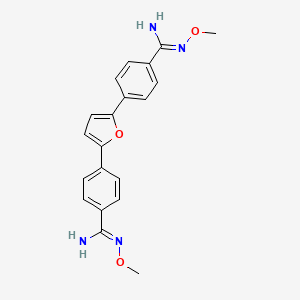

IUPAC Name |

N'-methoxy-4-[5-[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2/h3-12H,1-2H3,(H2,21,23)(H2,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOQVLAXCBRRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\N)/C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)/C(=N/OC)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186953-56-0 | |

| Record name | Pafuramidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186953-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pafuramidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186953560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pafuramidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAFURAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1VG379J2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。